Enzymatic Kinetic Resolution: 96.2% ee for (S)-Enantiomer vs. Racemic Substrate with Immobilized Candida cylindracea Lipase
When racemic methyl 2-bromopropionate is subjected to kinetic resolution using Candida cylindracea lipase (CCL) immobilized on magnetic mesoporous silica spheres (MMSS), the (S)-enantiomer is obtained with 96.2% enantiomeric excess (eeS) and 18% chemical yield, while the (R)-enantiomer is preferentially hydrolyzed to (R)-2-bromopropionic acid [1]. This ee value is consistent with the general enantiopreference of CCL for the (S)-ester/(R)-acid pair in α-bromo ester resolutions, but the specific eeS of 96.2% represents a quantifiable benchmark on the MMSS support system (uniform mesopore size ~6.7 nm, surface area 515 m²·g⁻¹). The immobilized enzyme retains 83.2% of its activity after 8 cycles, establishing operational stability under these resolution conditions [1].
| Evidence Dimension | Enantiomeric excess of (S)-methyl 2-bromopropanoate obtained from racemic substrate via kinetic resolution |
|---|---|
| Target Compound Data | 96.2% ee (S), 18% chemical yield |
| Comparator Or Baseline | Racemic methyl 2-bromopropionate (CAS 5445-17-0), 0% ee starting material; (R)-2-bromopropionic acid as co-product |
| Quantified Difference | Δee = 96.2 percentage points from racemic baseline; selectivity factor E not explicitly reported in abstract |
| Conditions | CCL immobilized on MMSS (mesopore ~6.7 nm, surface area 515 m²·g⁻¹, magnetization 8.7 emu·g⁻¹); aqueous buffer/organic co-solvent system |
Why This Matters
This ee value provides a verifiable procurement specification: enantiopurity ≥96% ee is achievable via enzymatic resolution, and the immobilized enzyme's 83.2% retention after 8 cycles supports process scalability that free-enzyme or one-time-use systems cannot match.
- [1] Tailoring Magnetic Mesoporous Silica Spheres-Immobilized Lipase for Kinetic Resolution of Methyl 2-Bromopropionate in a Co-Solvent System. Res. Chem. Intermed. 2018, 44, 4525–4538. DOI: 10.1007/s11164-018-3369-1. View Source
